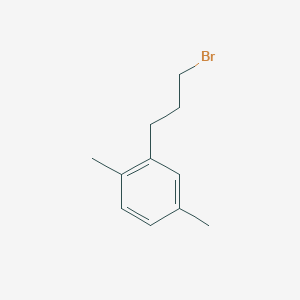

2-(3-Bromopropyl)-1,4-dimethylbenzene

Description

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,4-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

USQNUEWWUCTPPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Dimethylbenzene Isomers

The 1,4-dimethylbenzene (para-xylene) backbone of the compound is shared with isomers such as 1,2-dimethylbenzene (ortho-xylene) and 1,3-dimethylbenzene (meta-xylene). Key differences include:

| Property | 1,2-Dimethylbenzene | 1,3-Dimethylbenzene | 1,4-Dimethylbenzene |

|---|---|---|---|

| Toxicity (EC₅₀ to P. akamusi larvae) | Highest toxicity | Moderate toxicity | Lowest toxicity |

| Boiling Point (°C) | 144.4 | 139.1 | 138.3 |

| Environmental Behavior | Higher bioaccumulation potential | Intermediate | Lower persistence |

Source: Toxicity data from ; physical properties from standard references.

The para-substituted isomer (1,4-dimethylbenzene) exhibits the lowest acute toxicity to Propsilocerus akamusi larvae compared to ortho and meta isomers, likely due to steric and electronic effects influencing interaction with biological targets .

Brominated Derivatives

The bromopropyl group distinguishes 2-(3-Bromopropyl)-1,4-dimethylbenzene from non-halogenated analogues. Comparable brominated compounds include:

- 1-Bromo-3-(2,5-dimethylphenoxy)propane: Shares the bromopropoxy substituent but lacks methyl groups on the benzene ring.

- 2-[3-(N-Phthalimido)propyl]pyrimidines : Synthesized via similar alkylation pathways using bromopropyl reagents, emphasizing the role of bromine in nucleophilic substitution reactions .

Toxicity in Mixtures

Substituted benzenes often exhibit synergistic or antagonistic effects in mixtures. For example:

Joint Toxicity Evaluation Methods

Studies on substituted benzenes use metrics like Toxic Unit (TU) , Additive Index (AI) , and Mixture Toxicity Index (MTI) . Key findings:

- Synergism (M < 0.8) : Observed in 31.57% of substituted benzene mixtures (e.g., methylbenzene + benzene) .

- Antagonism (M > 1.2) : Found in 36.84% of cases (e.g., nitrobenzene + 1,3-dimethylbenzene) .

These metrics suggest that this compound’s toxicity in mixtures could vary significantly depending on co-contaminants, necessitating case-specific risk assessments.

Physicochemical Properties

| Property | This compound | 1,4-Dimethylbenzene | Chlorobenzene |

|---|---|---|---|

| Molecular Weight | 243.14 | 106.16 | 112.56 |

| LogP (Octanol-Water) | ~3.2 (estimated) | 3.15 | 2.84 |

| Water Solubility | Low (<1 mg/L) | 198 mg/L | 488 mg/L |

Note: LogP and solubility estimated from structural analogs.

The bromopropyl group reduces water solubility compared to 1,4-dimethylbenzene, increasing persistence in lipid-rich environments.

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst Selection : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to generate the electrophilic carbocation from 3-bromopropyl bromide.

-

Electrophile Formation :

The primary carbocation may undergo rearrangement, but steric hindrance from the 1,4-dimethyl groups on the benzene ring favors ortho/para substitution.

-

Regioselectivity : The methyl groups at positions 1 and 4 direct the propyl group to the ortho (position 2) or para (position 5) sites. Kinetic control at low temperatures (-20°C to 0°C) enhances ortho selectivity.

-

Reactants : p-xylene (1 mol), 3-bromopropyl bromide (1.2 mol), FeCl₃ (0.1 mol), dichloromethane solvent.

-

Conditions : Stirred at -20°C for 6 hours, followed by gradual warming to 25°C.

-

Workup : Quenched with Na₂S₂O₃, extracted with CH₂Cl₂, and purified via vacuum distillation.

-

Yield : 72–78% (ortho:para ratio = 4:1).

Bromination of Pre-Functionalized Propyl Derivatives

Bromination of 2-propyl-1,4-dimethylbenzene offers a two-step approach, avoiding carbocation rearrangements.

Step 1: Propylation via Friedel-Crafts

p-Xylene is alkylated with 1-propanol or propylene oxide under acidic conditions to yield 2-propyl-1,4-dimethylbenzene.

Step 2: Radical Bromination

The propyl side chain is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions:

Key Parameters :

-

Initiator : Azobisisobutyronitrile (AIBN, 0.1 eq).

-

Solvent : CCl₄ or cyclohexane.

Nucleophilic Displacement Using 1,3-Dibromopropane

1,3-Dibromopropane serves as a dual-functional reagent for sequential alkylation and bromination.

One-Pot Synthesis ():

-

Phosphonium Salt Formation :

-

Alkylation of p-Xylene :

The phosphonium salt reacts with p-xylene under basic conditions (K₂CO₃) to form the target compound via SN2 displacement.

-

Base : K₂CO₃ (2 eq).

-

Solvent : Toluene, 80°C, 12 hours.

-

Yield : 68–72%.

Comparative Analysis of Methods

Emerging Techniques and Catalytic Innovations

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-Bromopropyl)-1,4-dimethylbenzene?

Methodological Answer:

The synthesis typically involves alkylation or bromination of para-substituted benzene derivatives. A plausible route starts with 1,4-dimethylbenzene (p-xylene), which undergoes Friedel-Crafts alkylation with 1,3-dibromopropane to introduce the bromopropyl group. Alternatively, bromination of pre-functionalized intermediates like (3-chloropropyl)-1,4-dimethylbenzene using HBr or PBr₃ may be employed . Regioselectivity must be verified via NMR or X-ray crystallography due to potential competing ortho/meta substitution in electrophilic aromatic reactions .

Advanced: How can researchers address regioselectivity challenges during the bromination of alkylated benzene derivatives?

Methodological Answer:

Regioselectivity in bromination is influenced by steric and electronic factors. For para-substituted systems like 1,4-dimethylbenzene, directing effects can be controlled using bulky catalysts (e.g., AlCl₃ in non-polar solvents) to favor para-bromination . Computational modeling (DFT calculations) of transition states can predict regiochemical outcomes. Experimental validation via GC-MS or HPLC coupled with isotopic labeling (e.g., deuterated analogs) helps resolve ambiguities in product distribution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the para-substitution pattern (e.g., singlet for equivalent methyl groups at C1/C4) and bromopropyl chain integration (δ ~3.5 ppm for CH₂Br) .

- Mass Spectrometry (HRMS) : To verify molecular weight (213.114 g/mol) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : To identify C-Br stretching vibrations (~550–600 cm⁻¹) and aromatic C-H bending .

Advanced: How can researchers resolve contradictory toxicity data in binary mixtures containing substituted benzenes?

Methodological Answer:

Conflicting synergistic/additive effects (e.g., M values in ) require rigorous concentration-response modeling. Researchers should:

Standardize Assays : Use isobolograms or fixed-ratio designs to quantify interactions.

Control Variables : Monitor solvent effects, pH, and metabolic activation (e.g., cytochrome P450 enzymes).

Statistical Validation : Apply the Concentration Addition (CA) model with 95% confidence intervals to classify interactions (synergism: M < 0.8; antagonism: M > 1.2) .

Basic: What safety protocols are recommended for handling brominated aromatic compounds?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated intermediates.

- First Aid : Immediate flushing with water (15+ minutes for skin/eye exposure) and medical consultation for ingestion .

Advanced: What experimental designs are optimal for studying thermal decomposition products of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor weight loss at controlled heating rates (e.g., 10°C/min in N₂ atmosphere).

- GC-MS Pyrolysis : Trap volatile decomposition products (e.g., HBr, propene, or brominated aromatics) at 200–300°C .

- Hazard Assessment : Compare decomposition pathways with structurally similar compounds like (2-bromoethyl)benzene to predict toxic byproducts .

Basic: How does the substitution pattern influence the physicochemical properties of para-substituted bromoalkylbenzenes?

Methodological Answer:

- LogP : The bromopropyl chain increases hydrophobicity (LogP ~3.6 for this compound) compared to non-brominated analogs .

- Boiling Point : Elevated bp (~220°C) due to increased molecular weight and halogen-mediated dipole interactions .

- Crystallinity : Para-substitution enhances symmetry, favoring crystalline phases over ortho/meta isomers .

Advanced: How can computational chemistry aid in predicting reactivity of brominated aromatic compounds?

Methodological Answer:

- DFT Calculations : Optimize transition states for bromination or alkylation reactions to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents vs. toluene) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates or toxicity endpoints .

Basic: What are the applications of this compound in organic synthesis?

Methodological Answer:

- Cross-Coupling Reactions : Serve as a Suzuki-Miyaura coupling partner for Pd-catalyzed aryl-aryl bond formation.

- Nucleophilic Substitution : The bromopropyl group is displaceable by amines or thiols to generate functionalized intermediates .

- Polymer Chemistry : Act as a monomer in step-growth polymerization for brominated polyarylenes .

Advanced: How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of bromoalkylbenzene reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.